VU 0360172-d6
Description
Overview of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) in Central Nervous System Function
The metabotropic glutamate receptor subtype 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. medchemexpress.com As a key component of the glutamatergic system, the primary excitatory neurotransmitter network in the brain, mGlu5 is integral to a wide array of physiological processes. nih.gov
Functionally, mGlu5 receptors are predominantly located on the postsynaptic membrane of neurons, where they are coupled to the Gq/G11 signaling pathway. patsnap.com Activation of mGlu5 by its endogenous ligand, glutamate, initiates a cascade of intracellular events, most notably the activation of phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium. medchemexpress.comnih.gov This signaling mechanism allows mGlu5 to exert a fine-tuning control over the activity of other receptors and ion channels.
The expression of mGlu5 is widespread in the brain, with high concentrations found in regions critical for learning, memory, and emotional processing, such as the cerebral cortex, hippocampus, striatum, and amygdala. medchemexpress.compatsnap.com This distribution underscores its involvement in synaptic plasticity, the cellular basis for learning and memory. Specifically, mGlu5 is implicated in both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity that are essential for the refinement of neural circuits. patsnap.com Given its significant role in fundamental brain functions, dysregulation of mGlu5 signaling has been linked to various neurological and psychiatric conditions.
Principles of Positive Allosteric Modulation in G Protein-Coupled Receptors
Positive allosteric modulators (PAMs) represent a sophisticated class of ligands that bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous agonist binds. Unlike direct agonists, PAMs typically have little to no efficacy on their own. Instead, they enhance the affinity and/or efficacy of the endogenous agonist. This mechanism of action offers several key advantages in the context of GPCR-targeted drug discovery.
One of the primary benefits of PAMs is the preservation of the natural spatial and temporal patterns of signaling. Since their effect is dependent on the presence of the endogenous agonist, PAMs only amplify receptor activity when and where it is physiologically relevant. This can lead to a more refined and potentially safer pharmacological profile compared to synthetic agonists that activate the receptor indiscriminately.
Furthermore, allosteric binding sites are often less conserved across receptor subtypes than orthosteric sites. This allows for the development of PAMs with greater selectivity for a specific receptor subtype, minimizing off-target effects. The binding of a PAM can induce a conformational change in the receptor that facilitates the binding and action of the endogenous ligand, leading to a leftward shift in the agonist's dose-response curve and an increased maximal response.
Genesis of VU 0360172 as a Prototypical mGlu5 Receptor Positive Allosteric Modulator
The development of VU 0360172 arose from a dedicated effort to discover novel and selective modulators of the mGlu5 receptor for use as research tools and potential therapeutic agents. Initial high-throughput screening efforts identified a compound known as VU0092273 as a novel mGlu5 PAM that binds to the same allosteric site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP.
While VU0092273 demonstrated promising in vitro activity, further chemical optimization was undertaken to enhance its drug-like properties, particularly its in vivo efficacy and oral bioavailability. This led to the synthesis of VU 0360172, an orally active analog with improved characteristics. VU 0360172 was shown to be a potent and selective mGlu5 PAM, with an EC50 of 16 nM and a Ki of 195 nM. medchemexpress.com Its ability to stimulate polyphosphoinositide hydrolysis in vivo, an effect that is absent in mGlu5 knockout mice, confirmed its mechanism of action. medchemexpress.com The successful development of VU 0360172 provided the scientific community with a valuable tool to probe the physiological and pathophysiological roles of mGlu5 in vivo.
Table 1: In Vitro Potency of VU 0360172
| Parameter | Value |
|---|---|
| EC50 | 16 nM |
| Ki | 195 nM |
Rationale and Academic Applications of Deuterated Chemical Probes: Focus on VU 0360172-d6
In pharmaceutical research and development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), has become a valuable tool. This process, known as deuteration, can significantly alter the metabolic profile of a compound without changing its fundamental pharmacological activity. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
This alteration of metabolic rate has several important applications in academic research. Deuterated compounds can serve as invaluable metabolic or pharmacokinetic probes. By comparing the metabolic fate of the deuterated and non-deuterated versions of a compound, researchers can gain detailed insights into its metabolic pathways and identify sites of metabolic vulnerability.
The creation of this compound, a deuterated version of VU 0360172, is a direct application of this principle. The primary rationale for developing this compound is to provide a research tool for in-depth pharmacokinetic and metabolic studies of VU 0360172. By using this compound as an internal standard in mass spectrometry-based bioanalytical assays, researchers can achieve more accurate and precise quantification of the parent compound in biological samples. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for interpreting the results of in vivo studies. The use of such a probe allows for a clearer understanding of the relationship between drug exposure and pharmacological effect.
Properties
Molecular Formula |
C₁₈H₁₀D₆ClFN₂O |
|---|---|
Molecular Weight |
336.82 |
Synonyms |
N-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide-d6 Hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Vu 0360172 D6 Action
Direct Allosteric Modulatory Effects on mGlu5 Receptor Activity
VU 0360172-d6, and its non-deuterated counterpart VU 0360172, exert their effects through direct interaction with the mGlu5 receptor at a site distinct from the orthosteric glutamate-binding site. This allosteric modulation leads to a potentiation of the receptor's function in the presence of an agonist.
Enhancement of Agonist-Induced Receptor Signaling
The primary mechanism of action of VU 0360172 is the potentiation of mGlu5 receptor signaling. It demonstrates a significant capacity to enhance agonist-induced intracellular responses. A key signaling pathway for mGlu5 receptors is the Gq/11-protein-coupled activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
In preclinical studies, VU 0360172 has been shown to be a potent and selective mGlu5 PAM with an EC50 value of 16 nM. medchemexpress.com It effectively stimulates polyphosphoinositide (PI) hydrolysis in vivo, an effect that is absent in mice lacking the mGlu5 receptor gene, confirming its on-target activity. medchemexpress.com This enhancement of the PI hydrolysis pathway is a hallmark of its positive allosteric modulatory action.
| Parameter | Value | Source |
| EC50 | 16 nM | medchemexpress.com |
| Action | Positive Allosteric Modulator (PAM) of mGlu5 | medchemexpress.com |
| Signaling Effect | Stimulates polyphosphoinositide (PI) hydrolysis | medchemexpress.com |
Ligand Binding Dynamics and Receptor Affinity Modulation
As a PAM, VU 0360172 modulates the binding of orthosteric ligands to the mGlu5 receptor. It has a binding affinity (Ki) of 195 nM for the mGlu5 receptor. medchemexpress.com Allosteric modulators can influence the binding kinetics of the endogenous agonist, glutamate (B1630785), by altering the association (kon) and dissociation (koff) rates. While specific kinetic data for VU 0360172 are not extensively detailed in the provided search results, the fitting of VU0360172 data to an allosteric ternary complex model suggests a cooperative interaction.
| Parameter | Value | Source |
| Ki | 195 nM | medchemexpress.com |
Functional Selectivity Profile of this compound
A critical aspect of the pharmacological profile of this compound is its high degree of selectivity for the mGlu5 receptor subtype.
Specificity Against Other Metabotropic Glutamate Receptor Subtypes (e.g., mGlu1, mGlu2, mGlu4)
Research has demonstrated that VU 0360172 displays no significant activity at other metabotropic glutamate receptor subtypes, including mGlu1, mGlu2, or mGlu4. nih.gov This selectivity is crucial as it minimizes the potential for off-target effects mediated by other mGlu receptors, which can have distinct physiological roles. The effect of VU0360172 in reducing absence seizures, for instance, was prevented by co-treatment with MTEP, a selective mGlu5 antagonist, further confirming that its action is mediated through mGlu5. nih.gov
| Receptor Subtype | Activity | Source |
| mGlu1 | No significant activity | nih.gov |
| mGlu2 | No significant activity | nih.gov |
| mGlu4 | No significant activity | nih.gov |
Characterization of Off-Target Interactions in Preclinical Assays
While highly selective against other mGlu receptors, a comprehensive screening of VU 0360172 against a broad panel of other receptors, ion channels, and enzymes is not extensively detailed in the provided search results. However, the use of MTEP to antagonize its effects in preclinical models serves as a functional confirmation of its on-target selectivity in a biological system. nih.gov The lack of reported significant off-target activities in the context of its primary mechanism studies suggests a favorable selectivity profile.
Downstream Intracellular Signaling Cascades
The potentiation of mGlu5 receptor activity by VU 0360172 initiates a cascade of downstream intracellular signaling events. The initial activation of PLC is a critical upstream event. nih.gov
Studies have shown that the in vivo effects of VU0360172, such as the reduction in tonic GABA current and an increase in GABA transporter 1 (GAT-1) expression, are dependent on the activation of PLC. nih.gov This indicates that the signaling cascade initiated by VU0360172-mediated mGlu5 potentiation involves the modulation of GABAergic transmission. nih.gov
Furthermore, comparative studies with other mGlu5 PAMs have revealed that VU0360172 can influence the phosphorylation of Mitogen-Activated Protein Kinase (MAPK). nih.gov Specifically, in a preclinical model of schizophrenia, VU0360172 was shown to reverse elevations in the levels of phosphorylated MAPK (p-MAPK). nih.gov This suggests that the downstream signaling of VU0360172-modulated mGlu5 receptors includes the MAPK pathway, which is known to be involved in regulating gene expression and neuronal plasticity. In contrast, another PAM, VU0409551, preferentially affected p-AKT levels, highlighting the potential for biased signaling among different mGlu5 modulators. nih.gov
Modulation of Polyphosphoinositide (PI) Hydrolysis Pathways
VU0360172, the parent compound of this compound, exerts its modulatory effects by enhancing the signaling of mGluR5. This receptor is coupled to Gq/11 proteins, and its activation stimulates the enzymatic activity of PLC. acanthusresearch.com PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phosphoinositide, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Research has demonstrated that VU0360172 stimulates polyphosphoinositide (PI) hydrolysis in vivo. medchemexpress.commedchemexpress.comresearchgate.net This effect is specifically mediated by mGluR5, as it is abolished in mice genetically engineered to lack this receptor. medchemexpress.commedchemexpress.comresearchgate.net The potentiation of PI hydrolysis by VU0360172 amplifies the downstream signaling cascade initiated by the binding of the endogenous agonist, glutamate, to the receptor. This enhancement of a key signaling pathway underscores the mechanism by which VU0360172 modulates neuronal activity.
| Compound | Target Receptor | Effect on PI Hydrolysis |
| VU0360172 | mGluR5 | Stimulates |
| MTEP (mGluR5 NAM) | mGluR5 | Inhibits |
This table summarizes the effects of VU0360172 and a negative allosteric modulator (NAM) on polyphosphoinositide (PI) hydrolysis.
Calcium Mobilization and Secondary Messenger Systems Regulation
The generation of inositol 1,4,5-trisphosphate (IP3) from the hydrolysis of PIP2 is a critical step that links mGluR5 activation to intracellular calcium mobilization. IP3 diffuses through the cytoplasm and binds to its receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding event triggers the opening of IP3R channels, leading to the release of stored Ca2+ into the cytoplasm and a rapid increase in the intracellular calcium concentration ([Ca2+]i).
This rise in intracellular calcium acts as a crucial secondary messenger, initiating a wide array of cellular responses. Fluorescence-based calcium flux assays are standard methods used to measure the mobilization of intracellular calcium upon receptor activation. researchgate.net For mGluR5, activation by agonists leads to a measurable increase in intracellular calcium, a response that can be potentiated by positive allosteric modulators like VU0360172. The activation of mGluR5 and subsequent calcium mobilization can manifest as single-peak responses, sustained plateaus, or oscillations in calcium levels, depending on the specific cellular context and signaling machinery.
The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it activates protein kinase C (PKC). The activation of PKC, in concert with the elevated intracellular calcium levels, can lead to the phosphorylation of numerous downstream protein targets, thereby regulating a diverse range of cellular functions, including gene expression, enzyme activity, and ion channel conductivity. The effects of VU0360172 on thalamic GABAergic transmission have been shown to be dependent on the activation of PLC, highlighting the importance of this secondary messenger system in its mechanism of action. nih.gov
| Second Messenger | Source | Primary Function |
| Inositol 1,4,5-trisphosphate (IP3) | PIP2 Hydrolysis | Binds to IP3Rs on ER to release Ca2+ |
| Diacylglycerol (DAG) | PIP2 Hydrolysis | Activates Protein Kinase C (PKC) |
| Calcium (Ca2+) | Release from ER | Activates a wide range of cellular processes |
This table outlines the key secondary messengers involved in the signaling pathway modulated by VU 0360172.
Isotopic Labeling Effects on Receptor Interactions and Mechanistic Elucidation
The introduction of deuterium (B1214612) atoms into the structure of VU0360172 to create this compound serves a specific and important purpose in the study of this compound, primarily in the field of pharmacokinetics and bioanalysis. Stable isotope labeled (SIL) compounds, such as those containing deuterium (2H or D), are widely used as internal standards in quantitative analytical methods, particularly those employing mass spectrometry. acanthusresearch.com
The key principle behind the use of a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled parent compound. acanthusresearch.com However, due to the higher mass of deuterium compared to hydrogen, this compound can be distinguished from the unlabeled VU0360172 by a mass spectrometer. This distinction is crucial for accurate quantification in complex biological matrices like plasma or tissue homogenates.
When analyzing samples from pharmacokinetic studies, a known amount of this compound is added to each sample as an internal standard. During sample preparation and analysis, any loss of the analyte (VU0360172) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification of the analyte's concentration can be achieved. This method corrects for variability in sample extraction, matrix effects (ion suppression or enhancement in the mass spectrometer), and instrument response. researchgate.net
The deuterium labeling in this compound is not intended to alter its fundamental interaction with the mGluR5 receptor. The positions of the deuterium atoms are carefully chosen to be on non-exchangeable sites within the molecule to ensure the stability of the label during biological and analytical processes. acanthusresearch.com Therefore, the isotopic labeling does not significantly impact the compound's binding affinity, efficacy, or its mechanism of action concerning the modulation of polyphosphoinositide hydrolysis and calcium mobilization. The primary role of the "-d6" designation is to facilitate the elucidation of the pharmacokinetic properties of VU0360172 in vivo, which is a critical aspect of its development as a research tool and potential therapeutic agent.
| Compound | Molecular Formula | Primary Use |
| VU0360172 | C18H16FN3O | mGluR5 Positive Allosteric Modulator |
| This compound | C18H10D6FN3O | Stable Isotope Labeled Internal Standard |
This table provides a comparison of the parent compound and its deuterated analog.
Preclinical in Vitro Research Methodologies and Advanced Cellular Models
Quantitative Receptor Pharmacology Assays
Quantitative pharmacology assays are fundamental to understanding the interaction of VU 0360172-d6 with its target, the mGlu5 receptor. These assays provide critical data on the compound's binding affinity and functional potency.
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of the parent compound VU0360172, these assays have established a binding affinity (Ki) of 195 nM for the mGlu5 receptor. medchemexpress.com Functional potency, which measures the concentration of a compound required to elicit a half-maximal response, is another key parameter. For VU0360172, the half-maximal effective concentration (EC50) has been determined to be 16 nM. medchemexpress.com These values indicate that VU0360172 is a potent modulator of the mGlu5 receptor. While specific data for the d6 variant is not detailed in the provided search results, the pharmacological profile is expected to be very similar.
| Parameter | Value (for VU0360172) |
| Ki | 195 nM |
| EC50 | 16 nM |
This table presents the binding affinity (Ki) and functional potency (EC50) for the parent compound VU0360172, which are considered representative for this compound in in vitro studies.
Cell-based reporter assays are a common tool for studying G-protein coupled receptor (GPCR) activation. These assays often utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to express the receptor of interest, in this case, the mGlu5 receptor. researchgate.net Upon activation of the mGlu5 receptor by an agonist, a downstream signaling cascade is initiated, which in turn drives the expression of a reporter gene, such as luciferase. researchgate.net The resulting signal, which can be measured as light output, provides a quantitative readout of receptor activity. researchgate.net The introduction of an mGlu5 agonist like (S)-3,5-DHPG can induce a measurable signal, which can be modulated by allosteric modulators. mdpi.com These assay systems are crucial for characterizing the effects of compounds like this compound on mGlu5 receptor function in a controlled cellular environment.
Cellular Biochemistry and Signal Transduction Studies
To delve deeper into the cellular mechanisms affected by this compound, researchers employ assays that measure downstream signaling events. These studies provide insight into how the compound modulates the biochemical pathways linked to mGlu5 receptor activation.
The mGlu5 receptor is a Gq-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The measurement of polyphosphoinositide (PI) turnover is a direct way to quantify this signaling event. The parent compound, VU0360172, has been shown to stimulate PI hydrolysis in vivo, an effect that is absent in mice lacking the mGlu5 receptor gene, confirming its on-target activity. medchemexpress.com This type of assay is critical for confirming that positive allosteric modulation by compounds such as this compound translates into the activation of the canonical Gq signaling pathway.
A key consequence of mGlu5 receptor activation and subsequent IP3 production is the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. nih.govnih.gov This transient increase in intracellular calcium concentration is a crucial signaling event that mediates many of the physiological effects of mGlu5 activation. nih.govnih.gov Advanced microscopy techniques using fluorescent calcium indicators allow for the real-time visualization and quantification of these calcium dynamics in response to mGlu5 activation. nih.gov Depending on various factors, mGlu5 activation can lead to single-peak calcium responses or sustained calcium oscillations. mdpi.com The study of how compounds like this compound modulate these calcium signals provides valuable information about their functional consequences at the cellular level. mdpi.com
Application in High-Throughput Screening and Compound Library Evaluation
High-throughput screening (HTS) methodologies are essential for the discovery of novel chemical entities that modulate a specific biological target. vu.nl These platforms allow for the rapid screening of large compound libraries to identify "hits" that exhibit a desired activity. vu.nl The robust and quantifiable nature of assays such as cell-based reporter assays and those measuring intracellular calcium make them amenable to HTS formats. This compound, and more commonly its parent compound, can serve as a reference or control compound in such screening campaigns aimed at identifying new mGlu5 modulators. Its well-defined potency and mechanism of action provide a benchmark against which newly identified compounds can be compared.
Advanced In Vitro Neuroscience Models
Advanced in vitro models are crucial for dissecting the complex cellular and network-level effects of novel chemical compounds in neuroscience research. For a compound like this compound, a deuterated form of the mGlu5 receptor positive allosteric modulator (PAM) VU 0360172, these models offer a controlled environment to study its influence on fundamental neuronal processes. The following sections detail the application of such models in the preclinical evaluation of this compound.
Neuronal Cell Culture Systems for Synaptic Plasticity Research
Primary neuronal cell cultures are foundational tools for investigating the molecular mechanisms that govern synaptic connectivity and plasticity. targetmol.com These systems allow for high-resolution analysis of how compounds like this compound can modulate synaptic function. By culturing neurons from specific brain regions, such as the hippocampus or cortex, researchers can create a simplified yet relevant model of in vivo neuronal networks. targetmol.com These cultures develop intricate dendritic and axonal outgrowths, form functional synapses, and exhibit spontaneous, N-methyl-D-aspartate receptor (NMDA-R)-mediated network activity. targetmol.com
The study of synaptic plasticity in these cultures often involves the use of immunocytochemistry to visualize and quantify synaptic markers. For instance, the colocalization of presynaptic proteins like synaptophysin with postsynaptic density proteins can provide a direct measure of synapse number. targetmol.com The impact of a compound on synaptic strength can be inferred by observing changes in the density and morphology of dendritic spines, which are actin-rich protrusions that correlate with excitatory synaptic transmission. targetmol.com
While direct studies on this compound in this specific context are not widely available in the reviewed literature, the mechanism of action of its parent compound, VU 0360172, as an mGlu5 PAM, provides a strong rationale for its investigation in these systems. tocris.com The mGlu5 receptor is known to play a significant role in modulating synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD). Therefore, neuronal cell culture systems are ideal for elucidating the precise effects of this compound on these forms of plasticity.
A hypothetical experimental design to test the effects of this compound on synaptic plasticity in cultured hippocampal neurons is presented in the table below.
Table 1: Hypothetical Study Design for this compound in Neuronal Cell Culture
| Parameter | Methodology | Expected Outcome with this compound |
|---|---|---|
| Synapse Density | Immunostaining for pre- and post-synaptic markers (e.g., synaptophysin, PSD-95) followed by high-content imaging. | Potential increase in the number of co-localized synaptic puncta, suggesting a role in synaptogenesis or synapse stabilization. |
| Dendritic Spine Morphology | Transfection with fluorescent proteins (e.g., GFP) to visualize dendritic spines, followed by morphological analysis. | Possible alterations in spine head volume or spine density, indicative of changes in synaptic strength. |
| NMDA Receptor Function | Calcium imaging in response to NMDA application. | Modulation of NMDA receptor-mediated calcium influx, given the known interplay between mGlu5 and NMDA receptors. |
| Long-Term Potentiation (LTP) | Chemical or electrical stimulation protocols to induce LTP, followed by measurement of synaptic protein expression or electrophysiological recordings. | Enhancement or facilitation of LTP induction, consistent with the role of mGlu5 in synaptic plasticity. |
Organotypic Slice Cultures for Network Activity Assessment
Organotypic slice cultures, particularly from the hippocampus, offer a more complex in vitro model that preserves the three-dimensional cellular architecture and local synaptic circuitry of the brain region. tocris.com These cultures can be maintained for several weeks, during which they develop spontaneous, recurrent network activity that resembles in vivo brain rhythms. tocris.com This makes them an excellent platform for assessing how a compound like this compound modulates neuronal network function.
Research on the parent compound, VU 0360172, has demonstrated its ability to modulate network activity in thalamic slice preparations. Specifically, VU 0360172 was shown to affect GABAergic transmission. nih.gov The study found that VU 0360172 could increase GABA uptake in thalamic synaptosomes and enhance the expression of the GABA transporter GAT-1. nih.gov This led to a reduction in the tonic GABA-A receptor current in ventrobasal thalamocortical neurons. nih.gov These effects were reproducible in vitro by treating thalamic slices with VU 0360172 for at least one hour and were dependent on the activation of phospholipase C. nih.gov
These findings indicate that VU 0360172, and by extension this compound, can exert a significant influence on the inhibitory tone within a neuronal network. The use of organotypic slice cultures allows for the detailed electrophysiological and neurochemical characterization of such network-level effects.
The table below summarizes the reported findings for the parent compound VU 0360172 in an in vitro slice preparation.
Table 2: Research Findings for VU 0360172 in In Vitro Thalamic Slices
| Parameter Measured | Model System | Observed Effect of VU 0360172 | Reference |
|---|---|---|---|
| GABA Uptake | Thalamic Synaptosomes from WAG/Rij Rats | Increased | nih.gov |
| GAT-1 Protein Expression | Thalamus of WAG/Rij and Wistar Rats | Enhanced | nih.gov |
| Tonic GABA-A Receptor Current | Ventrobasal Thalamocortical Neurons | Significantly Reduced | nih.gov |
| GABA Uptake | Somatosensory Cortex | Reduced | nih.gov |
Preclinical in Vivo Investigations and Neurobiological Correlates
Rodent Behavioral Pharmacology Models
The behavioral effects of VU0360172 have been examined in various established rodent paradigms to assess its potential as a treatment for central nervous system disorders.
Research indicates that positive allosteric modulation of mGluR5 may offer a novel approach for the development of antipsychotic agents. nih.gov Studies have shown that mGluR5 PAMs can produce behavioral effects in rodent models that are predictive of antipsychotic efficacy. nih.gov Specifically, VU0360172 has been found to produce a dose-dependent reversal of amphetamine-induced hyperlocomotion in rats, a standard and widely used preclinical screen for antipsychotic-like activity. nih.gov This suggests that VU0360172 can attenuate the psychostimulant-induced hyperactivity that is considered a model of psychosis. nih.gov The efficacy of mGluR5 PAMs in such models supports the hypothesis that enhancing mGluR5 activity could be a viable strategy for treating psychosis. nih.govnih.gov
| Behavioral Paradigm | Species | Key Finding for VU0360172 | Reference |
|---|---|---|---|
| Amphetamine-Induced Hyperlocomotion | Rat | Dose-dependent reversal of hyperlocomotion | nih.gov |
The role of mGluR5 modulation in anxiety-like behaviors is complex, with studies reporting varied effects. While some mGluR5 modulators have shown anxiolytic-like properties, research involving VU0360172 has indicated potential anxiogenic-like effects under certain experimental conditions. nih.govnih.gov
In one study, acute administration of VU0360172 to C57BL/6 mice resulted in an anxiety-like phenotype in the elevated zero maze and light-dark emergence tests. nih.gov Specifically, treatment with VU0360172 decreased the percentage of time spent in the open arms of the elevated zero maze and increased the latency to enter the brightly lit chamber in the light-dark emergence test. nih.gov These behavioral changes are consistent with an anxiogenic-like response. nih.gov This effect was confirmed to be mGluR5-dependent, as it was absent in mGluR5 knockout mice. nih.gov
| Behavioral Paradigm | Species | Key Finding for VU0360172 | Reference |
|---|---|---|---|
| Elevated Zero Maze | Mouse (C57BL/6) | Decreased percentage of time spent in the open area | nih.gov |
| Light-Dark Emergence Test | Mouse (C57BL/6) | Increased latency to enter the brightly lit chamber | nih.gov |
A significant body of research has focused on the effects of VU0360172 in rodent models of absence epilepsy, particularly the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and the WAG/Rij rat model. In these models, potentiation of mGluR5 receptors with VU0360172 has been shown to reduce spontaneous spike-and-wave discharges (SWDs), which are the characteristic electroencephalographic feature of absence seizures. tocris.com This anti-seizure effect is achieved without affecting normal motor behavior. tocris.com The mechanism underlying this effect involves the amplification of endogenous mGluR5 activation, as the anti-absence effects of VU0360172 can be blocked by co-treatment with an mGluR5 antagonist. tocris.com
| Epilepsy Model | Species | Key Finding for VU0360172 | Reference |
|---|---|---|---|
| WAG/Rij Rat Model of Absence Epilepsy | Rat | Significantly decreased spike-and-wave discharges (SWDs) | tocris.com |
Neurochemical and Electrophysiological Assessments in Animal Models
To elucidate the mechanisms underlying its behavioral effects, neurochemical and electrophysiological studies have been conducted to examine the impact of VU0360172 on neurotransmitter systems and neuronal activity.
While direct in vivo microdialysis studies specifically investigating the effects of VU0360172-d6 on the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506) are not extensively reported in the available literature, research on the broader class of mGluR5 PAMs suggests potential modulatory effects on these systems. For instance, the antipsychotic-like effects of some mGluR5 PAMs are thought to be mediated, at least in part, through interactions with the dopaminergic system. tandfonline.com
In the context of epilepsy, studies have focused on the impact of VU0360172 on GABAergic transmission. Systemic injections of VU0360172 have been found to increase GABA uptake in thalamic synaptosomes from epileptic WAG/Rij rats. researchgate.net This is consistent with an enhancement of GABAergic function, which could contribute to its anti-seizure properties. researchgate.net
Electrophysiological studies have provided further insight into the mechanisms of action of VU0360172. In the context of absence epilepsy, the reduction in spike-and-wave discharges by VU0360172 is associated with a modulation of thalamic GABAergic transmission. researchgate.net Specifically, VU0360172 has been shown to reduce the tonic GABA-A receptor current in ventrobasal thalamocortical neurons. researchgate.net This effect is consistent with the observed increase in the expression of the GABA transporter GAT-1, which would lead to increased GABA uptake and consequently reduced tonic inhibition. researchgate.net
In studies related to obsessive-compulsive disorder-like behaviors, acute potentiation of mGluR5 with VU0360172 was found to induce robust grooming in mice. nih.gov Electrophysiological assessments in striatal slices from a genetic mouse model of OCD-like behaviors (Sapap3 knockout mice) revealed that the mGluR5 antagonist MTEP reduced the probability and amplitude of evoked spikes in both direct and indirect pathway spiny projection neurons, suggesting that overactive mGluR5 signaling contributes to striatal circuit abnormalities. nih.gov While not a direct measure of VU0360172's effects, this provides a basis for understanding how potentiation of mGluR5 by compounds like VU0360172 could modulate neuronal excitability and synaptic transmission in striatal circuits. nih.gov
Studies in Genetically Modified Animal Models
The validation of a compound's mechanism of action is a critical step in preclinical research. In the context of VU 0360172-d6, which is designed to act as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), studies involving genetically modified animals, specifically mGlu5 receptor knockout (KO) mice, are essential. These models provide a definitive platform to confirm that the observed pharmacological effects are indeed mediated through the intended target.
While studies directly investigating this compound in mGlu5 KO mice are not extensively detailed in available literature, the principle of target validation using such models is well-established for mGlu5 modulators. For instance, research comparing wild-type (WT) and mGlu5 receptor null mice has been used to assess the role of this receptor in seizure control. nih.gov Such studies have found that the absence of the mGlu5 receptor did not necessarily protect against chemically induced seizures, suggesting a complex role for this receptor in epilepsy. nih.gov
The logical framework for validating a PAM like this compound would involve administering the compound to both WT and mGlu5 KO mice. The expected outcome would be a measurable physiological or behavioral effect in the WT animals, which would be absent in the KO mice. This absence of effect in the KO animals would confirm that the compound's activity is dependent on the presence of the mGlu5 receptor. For example, if this compound produced an anti-epileptic effect in WT mice, its ineffectiveness in mGlu5 KO mice would validate the mGlu5 receptor as its therapeutic target. This approach separates the on-target effects from any potential off-target activities.
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique used to modify the pharmacokinetic properties of a compound. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated position less susceptible to metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP) family. researchgate.netresearchgate.net This is known as the kinetic isotope effect.
The primary goal of deuterating a compound like VU 0360172 to create this compound is typically to improve its metabolic stability and pharmacokinetic profile. researchgate.net A successfully deuterated compound may exhibit several advantages in vivo compared to its non-deuterated parent compound. nih.gov
Potential In Vivo Pharmacological Impacts of Deuteration
| Parameter | Potential Effect of Deuteration | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The stronger C-D bond can slow the rate of metabolic processes, particularly oxidation by CYP enzymes. researchgate.net |
| Drug Exposure (AUC) | Increased | A slower rate of metabolism and clearance can lead to a higher area under the concentration-time curve (AUC). nih.gov |
| Half-life (t½) | Extended | Reduced clearance typically results in a longer elimination half-life, meaning the compound remains in the body for longer. nih.gov |
| Metabolite Profile | Altered | Deuteration can shift metabolic pathways away from the deuterated site, potentially reducing the formation of certain metabolites. researchgate.netnih.gov This may also reduce the potential for the formation of reactive or toxic metabolites. |
The first deuterated drug to receive FDA approval, deutetrabenazine, serves as a clinical precedent, demonstrating that this strategy can lead to tangible therapeutic advantages. researchgate.netnih.gov For this compound, these modifications could translate to a more stable and predictable exposure in preclinical models, facilitating more precise investigations of its effects on mGlu5 receptor signaling in the central nervous system.
Regional Brain Specificity and mGlu5 Receptor Signaling Modulation
The mGlu5 receptor is expressed in distinct patterns throughout the brain, and its activation can lead to varied downstream effects depending on the specific neural circuitry involved. nih.gov The parent compound, VU 0360172, as a PAM, enhances the signaling of the mGlu5 receptor in response to the endogenous ligand glutamate.
Research demonstrates that VU 0360172 significantly modulates GABAergic transmission within the thalamus. nih.gov In animal models of absence epilepsy, the compound has been shown to reduce spike-and-wave discharges. nih.govbohrium.com The mechanism underlying this effect involves the modulation of GABA transport. Systemic administration of VU 0360172 increases GABA uptake in thalamic synaptosomes and enhances the expression of the GABA transporter GAT-1, specifically in neurons. nih.gov This leads to a reduction in the tonic GABA-A receptor current in ventrobasal thalamocortical neurons. nih.gov These effects appear to be dependent on the activation of phospholipase C (PLC) and can be reproduced in vitro in thalamic slices, indicating that the mechanism does not require an intact thalamocortical circuit. nih.gov The modulation of thalamic activity is a key finding, as both mGlu1 and mGlu5 receptors are implicated in processing nociceptive sensory responses in thalamic neurons. nih.gov
In the somatosensory cortex, VU 0360172 has been found to reduce GABA uptake, although this was not accompanied by significant changes in GAT-1 protein levels, unlike in the thalamus. nih.govresearchgate.net This suggests a region-specific mechanism of action. Furthermore, studies investigating spatial learning have examined mGlu5 receptor signaling in the prefrontal cortex using VU 0360172. nih.gov These studies found that VU 0360172-stimulated phosphoinositide (PI) hydrolysis was lower in "learner" mice compared to naive animals, and was significantly enhanced during extinction learning, pointing to a dynamic role for mGlu5 signaling in cortical plasticity related to memory processes. nih.gov
While direct studies with VU 0360172 in the amygdala are less detailed, the mGlu5 receptor is known to be critically involved in stress-related psychiatric disorders. nih.gov The basolateral amygdala (BLA) projects to the medial prefrontal cortex and ventral hippocampus, and chronic stress has been shown to disrupt mGlu5 receptor expression and glutamatergic transmission in these pathways. nih.gov As a PAM, VU 0360172 would be expected to enhance mGlu5 function within these amygdalar circuits, a key area for future investigation.
The hippocampus is a crucial region for learning and memory, and mGlu5 receptors play a significant role in these functions. nih.gov The use of VU 0360172 has been instrumental in elucidating these processes in vivo. nih.gov A method for assessing mGlu5 receptor-mediated PI hydrolysis in vivo involves using VU 0360172 to stimulate the pathway. nih.gov Studies using this method have revealed that in the dorsal hippocampus, VU 0360172-stimulated PI hydrolysis is significantly blunted in mice that have successfully learned a spatial task ("learners"). nih.gov Conversely, during both forced and spontaneous extinction of this learned association, the potentiation of PI hydrolysis by VU 0360172 is greatly enhanced. nih.gov Similar patterns of reduced signaling during learning and enhanced signaling during extinction were observed in the ventral hippocampus. nih.gov These findings highlight that mGlu5 receptor signaling, as modulated by VU 0360172, is dynamically regulated in the hippocampus during different phases of memory formation and extinction.
Summary of Regional Brain Effects of VU 0360172
| Brain Region | Observed Effect of VU 0360172 | Associated Process |
|---|---|---|
| Thalamus | Increases GABA uptake and GAT-1 expression; reduces tonic GABA current. nih.gov | Modulation of seizure activity (anti-absence effect). nih.gov |
| Somatosensory Cortex | Reduces GABA uptake. nih.gov | Modulation of cortical excitability. nih.gov |
| Prefrontal Cortex | Dynamically modulates PI hydrolysis during learning and extinction. nih.gov | Cognitive flexibility and extinction learning. nih.gov |
| Dorsal Hippocampus | PI hydrolysis is blunted during learning and enhanced during extinction. nih.gov | Spatial memory consolidation and extinction. nih.gov |
| Ventral Hippocampus | PI hydrolysis is blunted during learning and enhanced during extinction. nih.gov | Spatial memory and emotional processing. nih.gov |
Synthesis, Structure Activity Relationships, and Derivative Research Applications
Synthetic Approaches for VU0360172 and its Deuterated Analog VU0360172-d6
The synthesis of VU0360172, chemically known as N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride, was achieved through the chemical optimization of a parent compound, VU0092273. nih.govnih.gov The synthetic strategy for VU0360172 likely involves a convergent approach, leveraging well-established cross-coupling and amidation reactions. A plausible synthetic route would employ a Sonogashira coupling reaction between a suitable halogenated nicotinamide (B372718) precursor and 1-ethynyl-3-fluorobenzene. The resulting ethynyl-nicotinamide intermediate would then undergo an amidation reaction with cyclobutylamine (B51885) to yield the final product. rsc.orgmdpi.comnih.govsoton.ac.uk
The synthesis of the deuterated analog, VU0360172-d6, while not explicitly detailed in the public domain, can be inferred from established deuteration methodologies. Given the structure of VU0360172, deuteration would likely be targeted at metabolically vulnerable positions to enhance its pharmacokinetic profile for use as an internal standard in analytical studies or as a research tool with a longer half-life. A feasible approach would involve the use of deuterated starting materials. For instance, the synthesis could utilize a deuterated cyclobutylamine (cyclobutylamine-d6) in the final amidation step. The synthesis of deuterated cyclobutanes can be achieved through various methods, including the [2+2] cycloaddition of deuterated alkenes. medchemexpress.com Alternatively, deuteration of the nicotinamide ring could be accomplished using methods such as mechanochemical dechlorination-deuteration of a chlorinated nicotinamide precursor. acs.org
Table 1: Plausible Synthetic Strategies
| Step | Reaction Type | Reactants | Product |
| VU0360172 Synthesis | |||
| 1 | Sonogashira Coupling | 6-halonicotinic acid derivative, 1-ethynyl-3-fluorobenzene | 6-((3-fluorophenyl)ethynyl)nicotinic acid |
| 2 | Amidation | 6-((3-fluorophenyl)ethynyl)nicotinic acid, cyclobutylamine | N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (VU0360172) |
| VU0360172-d6 Synthesis (Hypothetical) | |||
| 1 | Sonogashira Coupling | 6-halonicotinic acid derivative, 1-ethynyl-3-fluorobenzene | 6-((3-fluorophenyl)ethynyl)nicotinic acid |
| 2 | Amidation | 6-((3-fluorophenyl)ethynyl)nicotinic acid, cyclobutylamine-d6 | N-(cyclobutyl-d6)-6-((3-fluorophenyl)ethynyl)nicotinamide (VU0360172-d6) |
Structure-Activity Relationship (SAR) Studies of mGlu5 PAMs
Elucidation of Pharmacophore Requirements for Allosteric Activity
The development of VU0360172 and related compounds has provided valuable insights into the pharmacophore requirements for positive allosteric modulation of the mGlu5 receptor. The core structure, an N-cyclobutyl-ethynyl-nicotinamide, highlights several key features essential for activity. The nicotinamide core serves as a central scaffold, with the nitrogen atom within the pyridine (B92270) ring being a critical interaction point. The ethynyl (B1212043) linker provides a rigid connection to the 3-fluorophenyl group, and the position and nature of the substituent on this phenyl ring are crucial for potency and selectivity. The N-cyclobutyl group is also a key determinant of the compound's pharmacological profile, influencing both affinity and pharmacokinetic properties. nih.govnih.gov
Structure-activity relationship (SAR) studies on related mGlu5 PAMs have demonstrated that small modifications to this core structure can lead to significant changes in activity, sometimes even switching from positive to negative allosteric modulation. This highlights the sensitivity of the allosteric binding pocket to the ligand's three-dimensional shape and electronic properties.
Impact of Deuteration on Molecular Interactions and SAR Profiles
While specific studies on the impact of deuteration on the SAR profile of VU0360172-d6 are not publicly available, the general principles of deuterium (B1214612) substitution in drug design are well-understood. Deuteration involves the replacement of hydrogen atoms with their heavier isotope, deuterium. This substitution does not significantly alter the compound's stereochemistry or electronic properties, but it does form a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov
VU0360172-d6 as a Chemical Probe and Research Tool
Application in Target Engagement Studies and Mechanistic Investigations
VU0360172 has been extensively used as a chemical probe to investigate the physiological and pathophysiological roles of mGlu5 receptors. Its selectivity and in vivo activity have made it a valuable tool in preclinical models of CNS disorders. nih.govnih.govnih.gov Studies have shown that VU0360172 can modulate GABAergic transmission in the thalamus, suggesting a potential mechanism for its anti-absence epilepsy effects. nih.govnih.gov
An interesting finding in target engagement studies is that VU0360172 does not significantly displace the widely used mGlu5 PET radioligand [18F]FPEB in vivo. nih.gov This suggests that VU0360172 may bind to a different allosteric site on the mGlu5 receptor or that its binding is not competitive with [18F]FPEB under in vivo conditions. This highlights the complexity of allosteric modulation and the importance of using multiple tools to probe receptor pharmacology. The deuterated analog, VU0360172-d6, with its potentially improved pharmacokinetic profile, would be an even more valuable tool for such in vivo studies, allowing for more stable and prolonged target engagement.
Utility in Click Chemistry for Biological Labeling and Proteomic Studies
A key structural feature of VU0360172 is the presence of a terminal alkyne group, which makes it a prime candidate for use in "click chemistry." medchemexpress.com Specifically, the alkyne can undergo a highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.gov
This "clickable" functionality opens up the possibility of using VU0360172 and its deuterated analog as chemical probes for biological labeling and proteomic studies. For instance, an alkyne-tagged probe like VU0360172 could be used to label mGlu5 receptors in their native cellular environment. Subsequent click reaction with a biotin-azide tag would allow for the affinity purification of the receptor and its interacting proteins. Mass spectrometry-based proteomic analysis of these pulled-down protein complexes could then be used to identify novel protein-protein interactions and to map the mGlu5 interactome. nih.govnih.gov While specific studies employing VU0360172 for this purpose have not yet been reported, the potential for this application is significant and represents a promising avenue for future research into mGlu5 receptor biology.
Broader Academic Implications and Future Research Trajectories
Contribution of mGlu5 Receptor PAMs to Neuroscience Research Paradigms
Positive allosteric modulators of the mGlu5 receptor have significantly advanced our understanding of the central nervous system (CNS). Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate (B1630785). nih.gov This mechanism offers several advantages in a research context, including greater subtype selectivity and the preservation of the natural temporal and spatial patterns of glutamate signaling. nih.gov
The development of mGlu5 PAMs has provided researchers with sophisticated tools to probe the physiological roles of this receptor in synaptic plasticity, learning, and memory. nih.gov For instance, studies using mGlu5 PAMs have demonstrated their ability to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.net These compounds have been instrumental in exploring the therapeutic potential of mGlu5 modulation for a range of CNS disorders, including schizophrenia, anxiety, and cognitive deficits. nih.govcore.ac.uk Research using mGlu5 PAMs like VU0360172 has shown promise in reversing cognitive impairments in animal models of schizophrenia. nih.gov
Furthermore, the diversity of chemical scaffolds among mGlu5 PAMs has revealed a surprising functional diversity and has allowed for a deeper understanding of the receptor's pharmacology. nih.gov Some PAMs, for example, exhibit biased agonism, preferentially activating certain downstream signaling pathways over others. This has allowed for a more nuanced investigation of mGlu5 signaling, suggesting that specific pathways can be targeted to achieve desired therapeutic effects while potentially avoiding others that might lead to adverse effects. nih.gov
Methodological Advancements Facilitated by Deuterated Probes in Pharmacology
The introduction of deuterated compounds, such as VU 0360172-d6, represents a significant methodological leap in pharmacological research, particularly in the field of pharmacokinetics and analytical chemistry. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Its greater mass can, in some cases, slow the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This property can be exploited to create drugs with improved pharmacokinetic profiles. nih.gov
However, the primary and most immediate utility of deuterated probes like this compound in a research setting is their use as internal standards in mass spectrometry-based bioanalysis. When quantifying the concentration of a drug or compound (the analyte) in a biological sample, an internal standard is crucial for accuracy and precision. An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer.
Deuterated standards are considered the gold standard for this purpose because their chemical and physical properties are nearly identical to their non-deuterated counterparts. nih.gov This ensures they experience similar extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention times, thus correcting for variability in the analytical process. The mass difference allows the instrument to differentiate between the deuterated standard and the analyte, enabling precise quantification. The use of this compound as an internal standard would, therefore, be critical in preclinical and clinical studies to accurately determine the concentration of VU 0360172 in plasma and brain tissue, which is essential for establishing a clear relationship between drug exposure and pharmacological effect.
Unexplored Research Avenues and Mechanistic Questions for this compound
While VU 0360172 has been the subject of several investigations, its deuterated form, this compound, remains largely unexplored in terms of its own pharmacological profile. This opens up several avenues for future research.
A primary question is whether the deuteration in this compound alters its metabolic stability and pharmacokinetic profile compared to the parent compound. Investigating the kinetic isotope effect on its metabolism could reveal whether it has a longer half-life or altered metabolic pathways. Such findings could have implications for its potential use as a therapeutic agent itself, potentially offering a different dosing regimen.
Mechanistically, while VU 0360172 is known to be a potent mGlu5 PAM, the precise molecular interactions that govern its activity are still being elucidated. medchemexpress.com Future studies could use VU 0360172 and its deuterated analog in comparative studies to further probe the structure-activity relationship of this class of compounds. For instance, does the subtle change in bond vibration due to deuteration affect its binding affinity or allosteric modulatory properties?
Furthermore, the role of VU 0360172 in modulating specific neural circuits warrants deeper investigation. Studies have shown its effects on thalamic GABAergic transmission and dopaminergic circuits. nih.govnih.gov Unexplored avenues include its impact on other neurotransmitter systems and its potential efficacy in models of other neurological disorders not yet investigated, such as specific forms of epilepsy or neurodegenerative diseases. The precise downstream signaling pathways engaged by VU 0360172 in different brain regions and cell types also remain a key area for future research. For example, comparative studies with biased agonists like VU0409551 have shown that VU0360172 affects both Gαq- and Gβγ-mediated signaling, and further work could delineate the specific contributions of each pathway to its in vivo effects. nih.govnih.gov
Integration of Multimodal Research Approaches for Comprehensive Understanding
A comprehensive understanding of the effects of compounds like this compound necessitates the integration of multiple research modalities. This approach combines techniques from different scientific disciplines to provide a more complete picture of a drug's action, from the molecular to the whole-organism level.
For VU 0360172, this would involve combining in vitro pharmacological profiling with in vivo behavioral studies, electrophysiology, and neuroimaging. For instance, while in vitro assays in cell lines provide data on potency and efficacy, studies in brain slices can reveal effects on synaptic plasticity in a more physiologically relevant context. nih.govmedchemexpress.com
Integrating these with in vivo techniques is crucial. For example, positron emission tomography (PET) imaging with a suitable radioligand could be used to determine the receptor occupancy of VU 0360172 in the brain at different doses, which can then be correlated with its effects in behavioral models. Functional magnetic resonance imaging (fMRI) could be employed to investigate how VU 0360172 modulates brain network connectivity in response to pharmacological challenges or cognitive tasks.
Furthermore, combining these approaches with advanced analytical techniques, where this compound would serve as an internal standard, allows for the correlation of brain and plasma concentrations of VU 0360172 with its pharmacodynamic effects. This integrated, multimodal strategy is essential for translating preclinical findings into a robust understanding of a compound's therapeutic potential and mechanism of action.
Data Tables
Table 1: Pharmacological Properties of VU0360172
| Parameter | Value | Receptor/Assay | Reference |
| EC50 | 16 nM | mGlu5 Receptor | |
| Ki | 195 nM | mGlu5 Receptor |
Table 2: Comparative In Vivo Effects of mGlu5 PAMs in a Sub-chronic PCP Model
| Compound | Effect on Cognitive Deficits | Effect on p-AKT Expression | Effect on p-MAPK Expression | Reference |
| VU0360172 | Alleviated deficits | No significant decrease | Significant decrease | nih.gov |
| VU0409551 | Alleviated deficits | Significant decrease | No significant decrease | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
